

4-hydroxy-2-methylbutanoic acid CAS number

81381-89-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-2-methylbutanoic acid

Cat. No.: B13291241

[Get Quote](#)

An In-Depth Technical Guide to **4-hydroxy-2-methylbutanoic acid** (CAS 81381-89-7)

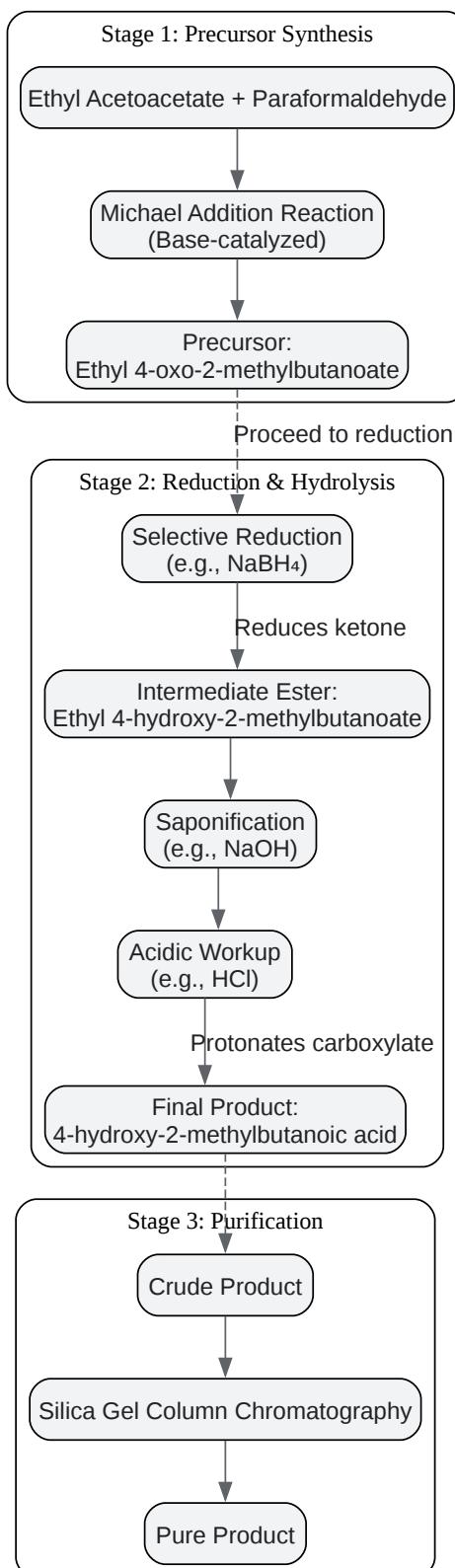
Introduction

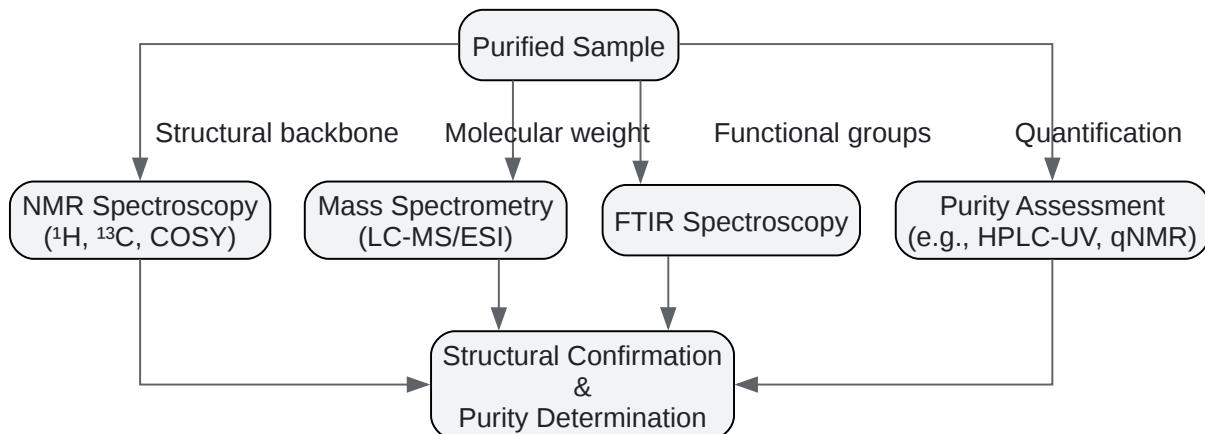
4-hydroxy-2-methylbutanoic acid (CAS 81381-89-7) is a short-chain hydroxy fatty acid.^{[1][2]} As a member of this chemical class, it possesses both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group, bestowing upon it properties that are of significant interest in metabolic studies and synthetic chemistry. While direct research and literature on this specific molecule are limited, its structural similarity to other well-characterized hydroxy acids allows for informed hypotheses regarding its potential biological roles and applications.

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed overview of the known chemical and physical properties of **4-hydroxy-2-methylbutanoic acid**, outlines plausible synthetic and analytical methodologies, and explores its putative biological significance by drawing logical parallels with structurally related, well-studied analogs. The protocols and workflows described herein are designed to be self-validating, providing a robust framework for future investigation into this molecule.

Chemical and Physical Properties

The fundamental properties of **4-hydroxy-2-methylbutanoic acid** are summarized below. It is important to note that while some properties are experimentally derived, others, such as boiling point and pKa, are predicted based on computational models.^[2]


Property	Value	Source
CAS Number	81381-89-7	[1] [2] [3]
Molecular Formula	C ₅ H ₁₀ O ₃	[1] [2]
Molecular Weight	118.13 g/mol	[1] [3]
IUPAC Name	4-hydroxy-2-methylbutanoic acid	[1]
Synonyms	Butanoic acid, 4-hydroxy-2-methyl-; α -methyl- δ -hydroxy-n-butrylic acid	[2] [4]
SMILES	CC(CCO)C(=O)O	[1] [4]
InChI Key	JYTYEGKJKIXWOJ-UHFFFAOYSA-N	[1] [3]
Predicted Boiling Point	277.3 \pm 23.0 °C	[2]
Predicted Density	1.140 \pm 0.06 g/cm ³	[2]
Predicted pKa	4.67 \pm 0.10	[2]


Synthesis and Purification

While specific, peer-reviewed synthetic procedures for **4-hydroxy-2-methylbutanoic acid** are not extensively documented, a plausible and chemically sound route can be designed based on established organic chemistry principles. The following proposed synthesis involves the reduction of a keto-ester precursor, a common and effective method for producing hydroxy acids.

Proposed Synthetic Workflow

The workflow involves two main stages: the synthesis of a suitable precursor, ethyl 4-oxo-2-methylbutanoate, followed by its selective reduction to yield the target molecule.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 14081034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanoic acid, 4-hydroxy-2-methyl- | 81381-89-7 [chemicalbook.com]
- 3. 4-Hydroxy-2-methylbutanoic acid | CymitQuimica [cymitquimica.com]
- 4. 4-hydroxy-2-methylbutanoic acid [stenutz.eu]
- To cite this document: BenchChem. [4-hydroxy-2-methylbutanoic acid CAS number 81381-89-7]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13291241#4-hydroxy-2-methylbutanoic-acid-cas-number-81381-89-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com